molecular formula C23H20ClF3N4O2S B2823193 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide CAS No. 1029777-07-8

2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2823193
CAS No.: 1029777-07-8
M. Wt: 508.94
InChI Key: SYSAZUXQEWRGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClF3N4O2S and its molecular weight is 508.94. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Structural Analyses

Research has explored various synthetic routes and crystal structures of compounds with structural similarities or functionalities akin to the compound , highlighting the versatility of these chemical frameworks in organic synthesis and crystallography:

  • Synthesis of Fused Heterocycles : One study discusses the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks, showcasing a method that could be relevant to the synthesis of compounds structurally related to the given chemical (Janardhan et al., 2014). This synthetic pathway may offer insights into forming ring-annulated products with potential pharmacological properties.

  • Crystal Structure Insights : Another study provides crystal structure data for 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, demonstrating the molecular conformation and intramolecular hydrogen bonding stabilizing the structure, which could be pertinent for understanding the physicochemical properties of related compounds (Subasri et al., 2016).

Biological Activity and Chemical Interactions

While directly relevant biological activities or chemical interactions specific to "2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide" are not mentioned, the synthesis and investigation of similar heterocyclic compounds often aim at discovering potential pharmacological targets:

  • Antimicrobial Potency : Research into thienopyrimidine linked rhodanine derivatives, for example, indicates the antimicrobial activity of synthesized compounds against various bacteria and fungi, suggesting that similar structures could be explored for their biological efficacy (Kerru et al., 2019).

  • Anti-inflammatory Activities : Another study focuses on the synthesis of thiazolo[3,2-a]pyrimidine derivatives with moderate anti-inflammatory activity, hinting at the potential therapeutic uses of compounds within this chemical family (Tozkoparan et al., 1999).

Properties

IUPAC Name

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N4O2S/c24-15-6-7-19(17(10-15)23(25,26)27)28-20(32)13-34-22-29-18-8-9-31(12-16(18)21(33)30-22)11-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSAZUXQEWRGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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